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molecular formula C7H7Cl3Si B8551214 Silane, dichloro(chloromethyl)phenyl- CAS No. 5489-23-6

Silane, dichloro(chloromethyl)phenyl-

Cat. No. B8551214
M. Wt: 225.6 g/mol
InChI Key: OEQIEAZLCJWDRM-UHFFFAOYSA-N
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Patent
US04510136

Procedure details

A solution of 25.1 ml (36.8 g, 0.200 mol) of chloromethyltrichlorosilane in 400 ml dry tetrahydrofuran was cooled to -78° under nitrogen and stirred vigorously while 48.0 ml (0.100 mol) of 2.1 molar phenyllithium was slowly dripped in over 1 hour. After stirring another 30 minutes at -78° the solution was allowed to warm to room temperature and evaporated to about 200 ml. Addition of 500 ml ether, filtration to remove precipitated lithium chloride, and evaporation of the filtrate left 25.0 g of liquid. Distillation gave 6.5 g (29%) of the title compound as a colorless liquid: bp 62°-82° (0.15 mm); nmr (CDCl3): δ3.3 (s, 2) and 7.1-7.9 (m, 5).
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][Si:3]([Cl:6])(Cl)[Cl:4].[C:7]1([Li])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O1CCCC1>[Cl:1][CH2:2][Si:3]([Cl:6])([Cl:4])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
25.1 mL
Type
reactant
Smiles
ClC[Si](Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring another 30 minutes at -78° the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly dripped in over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to about 200 ml
ADDITION
Type
ADDITION
Details
Addition of 500 ml ether, filtration
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
lithium chloride, and evaporation of the filtrate
WAIT
Type
WAIT
Details
left 25.0 g of liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC[Si](C1=CC=CC=C1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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